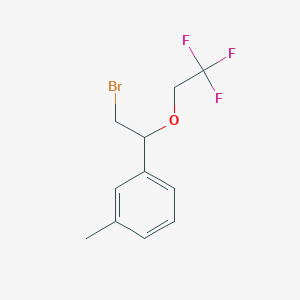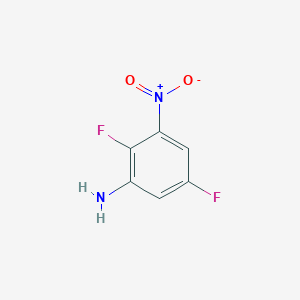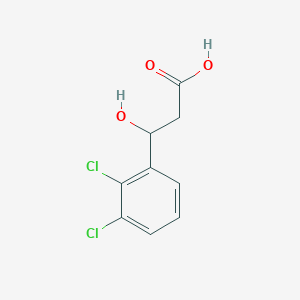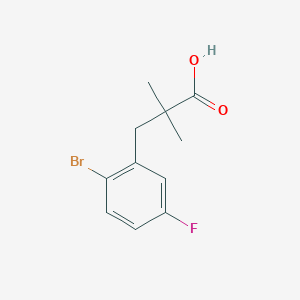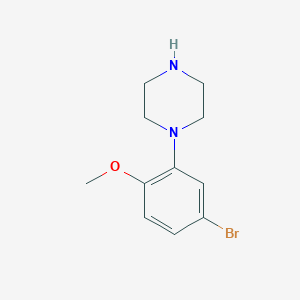
1-(5-Bromo-2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxyphenylpiperazine , is a chemical compound with the following structure:
C11H15BrN2O
This compound features a piperazine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. It has applications in both research and industry due to its unique properties.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 1-(5-Bromo-2-methoxyphenyl)piperazine. One common method involves the reaction of 5-bromo-2-methoxyaniline with piperazine under appropriate conditions. The bromine atom is introduced via electrophilic aromatic substitution.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield the desired compound. Optimization of reaction conditions, reagent selection, and purification steps are crucial for large-scale production.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-methoxyphenyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alkoxides) to modify the compound.
Reduction: Reduction of the nitro group (if present) to the corresponding amine can be achieved using reducing agents.
Oxidation: Oxidation of the methoxy group may lead to the corresponding phenol.
Common reagents include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxyphenyl)piperazine finds applications in various fields:
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates, especially in the context of central nervous system disorders.
Biological Studies: Researchers explore its interactions with receptors, enzymes, and transporters.
Industry: It may be used as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It could involve binding to receptors, modulating signaling pathways, or affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-methoxyphenyl)piperazine shares similarities with related compounds such as:
- 5-Bromo-2-methoxyaniline
- Piperazine derivatives
Its uniqueness lies in the combination of the bromine atom, methoxy group, and piperazine ring, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Clé InChI |
ZJOFYZGLRSDPRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
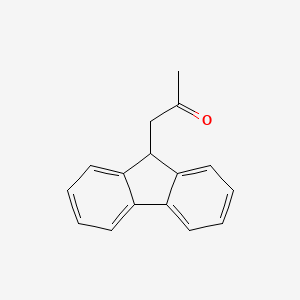
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)
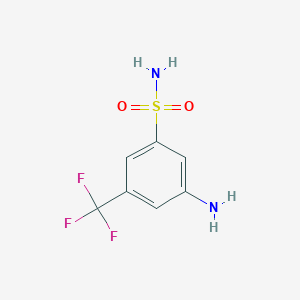
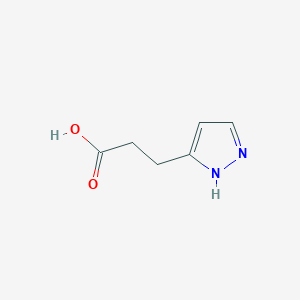
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)

![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
